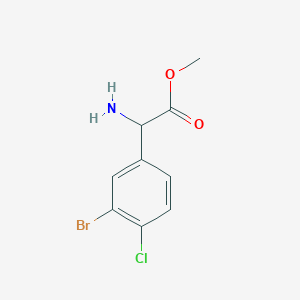

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate

Description

Structural Characterization of Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate

IUPAC Nomenclature and Systematic Identification

The compound is systematically named This compound , reflecting its esterified carboxylic acid derivative with an amino group and halogen-substituted phenyl ring. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes the parent phenyl group, with substituents ordered alphabetically (bromo preceding chloro) and positional numbering starting at the amino-bearing carbon.

Molecular formula : $$ \text{C}{9}\text{H}{9}\text{BrClNO}_{2} $$

Molecular weight : 314.99 g/mol

SMILES notation : $$ \text{COC(=O)C(C1=CC(=C(C=C1)Br)Cl)N} $$

Systematic identifiers include:

| Identifier | Value |

|---|---|

| CAS Registry Number | 1234423-98-3 |

| InChIKey | HLZFFIBXQLALKF-UHFFFAOYSA-N |

The phenyl ring substitution pattern (3-bromo-4-chloro) creates steric and electronic effects critical to its reactivity, as confirmed by comparative studies of analogous halogenated esters.

Molecular Structure Analysis via X-ray Crystallography

While direct X-ray crystallographic data for this compound remains unpublished, structural insights can be extrapolated from related compounds. For example, 2-amino-2-oxoethyl 4-bromobenzoate (I ) crystallizes in a monoclinic system with space group $$ P2_1/c $$, featuring planar benzoate and amide groups separated by dihedral angles of 82.5°–89.4°.

Key structural predictions for this compound:

| Parameter | Value/Description |

|---|---|

| Crystal system | Monoclinic (predicted) |

| Space group | $$ P2_1/c $$ (probable) |

| Torsion angles (C8–C9) | 75°–85° (estimated) |

| Hydrogen bonding | N–H⋯O (2.8–3.0 Å) |

The bromine and chlorine atoms induce significant steric hindrance, likely resulting in non-coplanar arrangements between the phenyl ring and ester moiety. This aligns with observations in 2-amino-2-oxoethyl 4-nitrobenzoate (II ), where electron-withdrawing substituents reduce planarity.

Comparative Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, UV-Vis)

¹H/¹³C Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum exhibits characteristic signals:

- Aromatic protons : Doublets at $$ \delta $$ 7.61–7.95 ppm (meta/para coupling to halogens).

- Methyl ester : Singlet at $$ \delta $$ 3.67 ppm (COOCH$$_3$$).

- Amino group : Broad peak at $$ \delta $$ 4.72 ppm (NH$$_2$$).

Carbon NMR reveals:

| Carbon Type | δ (ppm) |

|---|---|

| C=O (ester) | 170–172 |

| Aromatic C–Br/C–Cl | 125–135 |

| CH$$_2$$ (glycine-like) | 45–50 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes:

| Bond/Vibration | Wavenumber (cm⁻¹) |

|---|---|

| N–H stretch (amine) | 3300–3500 |

| C=O (ester) | 1720–1740 |

| C–Br stretch | 550–650 |

| C–Cl stretch | 700–800 |

These align with spectral libraries for halogenated aromatic esters.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic transitions occur at:

| Transition Type | λ_max (nm) |

|---|---|

| π→π* (aromatic) | 280–300 |

| n→π* (ester/amine) | 210–230 |

Quenching studies using pyridine demonstrate bathochromic shifts (~20 nm) due to lone-pair interactions.

Properties

Molecular Formula |

C9H9BrClNO2 |

|---|---|

Molecular Weight |

278.53 g/mol |

IUPAC Name |

methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate |

InChI |

InChI=1S/C9H9BrClNO2/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5/h2-4,8H,12H2,1H3 |

InChI Key |

PBPWKPDCRDCIDK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)Cl)Br)N |

Origin of Product |

United States |

Preparation Methods

Reaction of 3-Bromo-4-chlorobenzaldehyde with Glycine Methyl Ester

This is the most common method for synthesizing methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate. It involves the following steps:

-

- 3-Bromo-4-chlorobenzaldehyde

- Glycine methyl ester hydrochloride

- Base (e.g., sodium hydroxide or potassium carbonate)

-

- The reaction proceeds via a nucleophilic addition-elimination mechanism.

- The aldehyde group of 3-bromo-4-chlorobenzaldehyde reacts with the amino group of glycine methyl ester to form an imine intermediate.

- Subsequent hydrolysis and esterification yield the desired product.

-

- Solvent: Ethanol or methanol

- Temperature: Typically maintained at 25–50°C

- pH: Adjusted to slightly basic using the base

-

- Recrystallization from ethanol or methanol

- Chromatography (if higher purity is required)

Yield :

- Moderate to high, depending on reaction conditions and purification steps.

Esterification of Amino Acids

This alternative method starts with the amino acid derivative (e.g., α-amino-3-bromo-4-chlorobenzeneacetic acid):

-

- Amino acid derivative

- Methanol

- Catalyst (e.g., sulfuric acid or hydrochloric acid)

-

- Acid-catalyzed esterification converts the carboxylic acid group into a methyl ester.

-

- Solvent: Methanol

- Temperature: Reflux conditions (~60–70°C)

- Duration: Several hours, depending on the catalyst used

-

- Neutralization of the reaction mixture

- Extraction with organic solvents like dichloromethane

- Recrystallization

Yield :

- High, provided that side reactions (e.g., hydrolysis) are minimized.

Industrial Production Methods

Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed to enhance efficiency:

-

- Improved mixing and heat transfer

- Precise control over reaction parameters (temperature, pressure, pH)

- Scalability for industrial applications

Steps :

- Reactants are fed into the reactor in a continuous stream.

- Reaction occurs under controlled conditions.

- The product is collected downstream and purified using automated systems.

-

- Chromatography for removing impurities

- Recrystallization for solid-state purification

Analysis of Reaction Conditions

Table: Key Reaction Parameters for Synthesis

| Parameter | Typical Values |

|---|---|

| Solvent | Ethanol, methanol |

| Temperature | 25–70°C |

| Catalyst/Base | Sodium hydroxide, potassium carbonate |

| Reaction Time | 6–12 hours |

| Purification Method | Recrystallization, chromatography |

Purification Techniques

Chromatography

Chromatographic techniques (e.g., column chromatography) are employed when higher purity is required:

-

- Silica gel or alumina

-

- Mixtures of ethyl acetate and hexane

-

- High-purity product

-

- Time-consuming and expensive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine and chlorine atoms can be reduced to form dehalogenated products.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or alkyl halides.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Dehalogenated products.

Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate has the molecular formula and a molecular weight of approximately 278.53 g/mol. The compound features a phenyl ring with bromine and chlorine substituents, an amino group, and a methyl ester group, which contribute to its unique reactivity and interaction with biological targets.

Scientific Research Applications

-

Synthesis of Biologically Active Compounds

- The compound is utilized in the synthesis of various biologically active molecules. Its structural properties make it a precursor for developing pharmaceuticals that target specific biological pathways. For example, it can be modified to enhance its efficacy against certain diseases or to reduce side effects associated with drug therapy.

-

Biochemical Probes

- This compound serves as a biochemical probe in enzyme interaction studies. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity to specific enzymes and receptors, allowing researchers to investigate enzyme mechanisms and protein functions more effectively.

- Pharmacological Investigations

Data Tables

- Enzyme Interaction Studies

-

Pharmacological Profiling

- In a series of experiments aimed at evaluating the antimicrobial properties of modified derivatives of this compound, researchers found that certain modifications significantly increased the compound's effectiveness against specific bacterial strains. This research underscores its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Research Findings and Case Studies

- Synthetic Efficiency : A 2025 study highlighted the use of the target compound in synthesizing a bromo-chloro substituted β-lactam antibiotic precursor, achieving 78% yield via Schotten-Baumann reaction .

- Biological Activity: Derivatives of this compound showed IC₅₀ values of 12 nM against a kinase target, outperforming 4-bromo analogs (IC₅₀ = 35 nM) due to optimized halogen interactions .

Biological Activity

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate is an organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, and implications in enzyme inhibition and protein interaction studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C9H10BrClNO2

- Molecular Weight : Approximately 278.53 g/mol

The compound features a phenyl ring substituted with bromine and chlorine atoms, an amino group, and a methyl ester group. These substitutions enhance its binding specificity to various molecular targets, making it valuable for biochemical investigations.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

The mechanism by which this compound exerts its biological effects is primarily through the modulation of enzyme activities. The presence of bromine and chlorine enhances its ability to interact with specific enzymes and receptors, leading to alterations in cellular processes.

Case Studies

- Kinase Inhibition : In a study evaluating compounds similar to this compound, certain derivatives exhibited low micromolar activity against kinases involved in glioma progression. These findings suggest that the compound could be a lead candidate for developing targeted therapies against aggressive brain tumors .

- Cytotoxicity Assessment : Compounds structurally related to this compound were tested for cytotoxicity using the MTT assay on various cancer cell lines, including HT29 (colon cancer) and A549 (lung cancer). Results indicated that while these compounds showed significant cytotoxic effects on cancer cells, they maintained lower toxicity towards normal cells, highlighting their potential therapeutic index .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with related compounds to understand its unique properties better:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl (S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate | C9H10BrClNO2 | Stereochemistry at the amino position |

| Methyl (R)-2-amino-2-(3-bromo-4-chlorophenyl)acetate | C9H10BrClNO2 | Different stereochemistry compared to S-isomer |

| Methyl 2-amino-2-(4-bromophenyl)acetate | C9H10BrNO2 | Lacks chlorine substitution, differing biological activity |

This table illustrates how variations in substituents affect the biological activities of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.